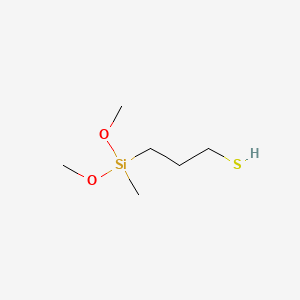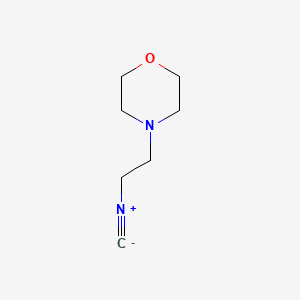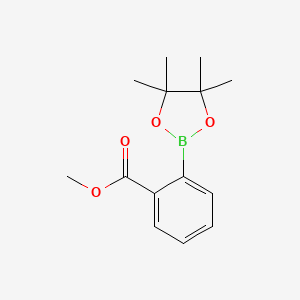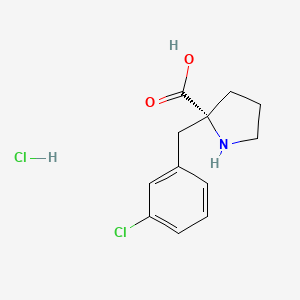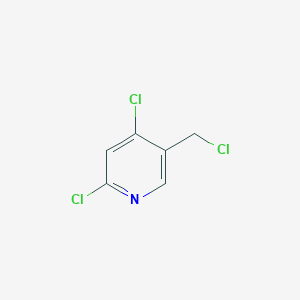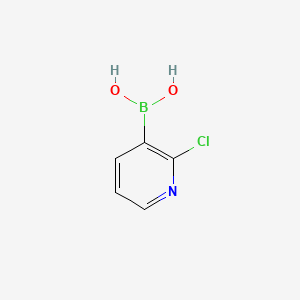![molecular formula C9H3Cl2FOS B1586433 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride CAS No. 34576-83-5](/img/structure/B1586433.png)
3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride
Übersicht
Beschreibung
3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride is an organic compound with the chemical formula C9H3Cl2FOS . It is a chlorinated fluorobenzothiophene derivative with a carbonyl chloride functional group . This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular weight of 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride is 249.09 . The InChI code for this compound is 1S/C9H4Cl2FOS/c10-7-5-2-1-4(12)3-6(5)14-8(7)9(11)13/h1-3,14H .Physical And Chemical Properties Analysis
3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride appears as a white to off-white crystalline powder . It has a melting point of 106-112 ºC .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Synthetic Chemistry
- Application Summary : “3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride” is a chemical compound used in synthetic chemistry . It has a molecular weight of 250.1 and its IUPAC name is 3-chloro-6-fluoro-1H-1lambda3-benzo[b]thiophene-2-carbonyl chloride .
- Results or Outcomes : The outcomes of using this compound would also depend on the specific reaction or synthesis. It’s used as a building block in synthetic chemistry, so its effectiveness would be measured by the success of the synthesis .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Thiophene derivatives, such as “3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride”, are of interest to medicinal chemists due to their potential biological effects . They are used to improve advanced compounds with a variety of biological effects .
- Methods of Application : The methods of application in medicinal chemistry would involve using this compound in the synthesis of potential drug molecules. The specific procedures would depend on the target molecule being synthesized .
- Results or Outcomes : Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Scientific Field: Antimicrobial Research
- Application Summary : Thiophene derivatives show high antimicrobial activity against various microbial infections .
- Methods of Application : These compounds are tested against various microbial strains to assess their antimicrobial activity .
- Results or Outcomes : Different scientists have made approaches to prove thiophene as an antimicrobial agent .
-
Scientific Field: Anticancer Research
- Application Summary : Thiophene derivatives, such as “3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride”, have been used in the synthesis of potential anticancer agents .
- Methods of Application : These compounds are used in the synthesis of potential anticancer drugs. The specific procedures would depend on the target molecule being synthesized .
- Results or Outcomes : The effectiveness of these compounds as anticancer agents would be measured by their ability to inhibit cancer cell growth .
-
Scientific Field: Anti-Atherosclerotic Research
- Application Summary : Thiophene derivatives have been used in the synthesis of anti-atherosclerotic agents .
- Methods of Application : These compounds are used in the synthesis of potential anti-atherosclerotic drugs. The specific procedures would depend on the target molecule being synthesized .
- Results or Outcomes : The effectiveness of these compounds as anti-atherosclerotic agents would be measured by their ability to inhibit the formation of atherosclerotic plaques .
-
Scientific Field: Insecticide Development
- Application Summary : Thiophene derivatives have been used in the development of insecticides .
- Methods of Application : These compounds are used in the synthesis of potential insecticides. The specific procedures would depend on the target molecule being synthesized .
- Results or Outcomes : The effectiveness of these compounds as insecticides would be measured by their ability to kill or repel insects .
-
Scientific Field: Anti-Inflammatory Research
- Application Summary : Thiophene derivatives have been used in the synthesis of anti-inflammatory agents .
- Methods of Application : These compounds are used in the synthesis of potential anti-inflammatory drugs. The specific procedures would depend on the target molecule being synthesized .
- Results or Outcomes : The effectiveness of these compounds as anti-inflammatory agents would be measured by their ability to inhibit inflammation .
-
Scientific Field: Anti-Psychotic Research
- Application Summary : Thiophene derivatives have been used in the synthesis of anti-psychotic agents .
- Methods of Application : These compounds are used in the synthesis of potential anti-psychotic drugs. The specific procedures would depend on the target molecule being synthesized .
- Results or Outcomes : The effectiveness of these compounds as anti-psychotic agents would be measured by their ability to alleviate symptoms of psychosis .
-
Scientific Field: Anti-Arrhythmic Research
- Application Summary : Thiophene derivatives have been used in the synthesis of anti-arrhythmic agents .
- Methods of Application : These compounds are used in the synthesis of potential anti-arrhythmic drugs. The specific procedures would depend on the target molecule being synthesized .
- Results or Outcomes : The effectiveness of these compounds as anti-arrhythmic agents would be measured by their ability to regulate heart rhythm .
Safety And Hazards
This compound is classified as hazardous under the Hazardous Products Regulations . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2FOS/c10-7-5-2-1-4(12)3-6(5)14-8(7)9(11)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDFNLIAWHEYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382483 | |
| Record name | 3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride | |
CAS RN |
34576-83-5 | |
| Record name | 3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




